3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-methoxy-1-methyl-1H-pyrazole+chlorosulfonic acid→3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
The reaction is typically conducted at low temperatures to prevent decomposition and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group instead of a methoxy group and exhibits different reactivity and applications.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is used as a D-amino acid oxidase inhibitor.
Uniqueness
The presence of both a methoxy group and a sulfonyl chloride group allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
2703778-82-7 |
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Molecular Formula |
C5H7ClN2O3S |
Molecular Weight |
210.64 g/mol |
IUPAC Name |
5-methoxy-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)3-4(7-8)11-2/h3H,1-2H3 |
InChI Key |
LPDVUSIFMZQTCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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